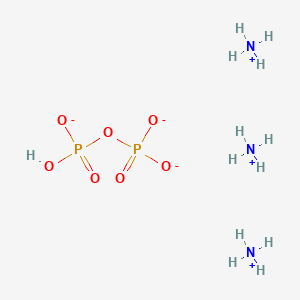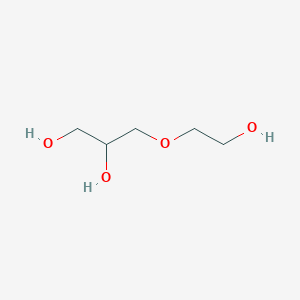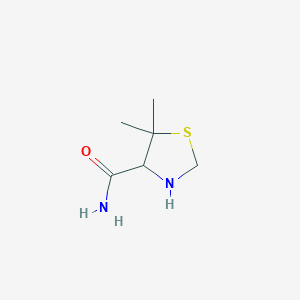
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide, also known as DMTIC, is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. DMTIC is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide may increase the levels of acetylcholine in the brain, which could have potential therapeutic effects.
Biochemische Und Physiologische Effekte
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide inhibits the growth of cancer cells, including breast cancer cells and lung cancer cells. 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which could have potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been shown to stimulate the growth of certain plants, which could have potential applications in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one of the limitations of using 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide in lab experiments is its potential toxicity, as it has been shown to be toxic to certain cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide. One potential direction is the investigation of its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Another potential direction is the investigation of its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants. In addition, further studies are needed to fully understand the mechanism of action of 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide and its potential therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In agriculture, 5,5-Dimethyl-1,3-thiazolidine-4-carboxamide has been investigated for its potential use as a plant growth regulator, as it has been shown to stimulate the growth of certain plants.
Eigenschaften
CAS-Nummer |
13195-32-9 |
|---|---|
Produktname |
5,5-Dimethyl-1,3-thiazolidine-4-carboxamide |
Molekularformel |
C6H12N2OS |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C6H12N2OS/c1-6(2)4(5(7)9)8-3-10-6/h4,8H,3H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
DXYJRSGGMXMKOO-UHFFFAOYSA-N |
SMILES |
CC1(C(NCS1)C(=O)N)C |
Kanonische SMILES |
CC1(C(NCS1)C(=O)N)C |
Synonyme |
4-Thiazolidinecarboxamide,5,5-dimethyl-(7CI,8CI,9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

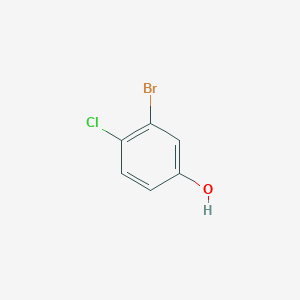

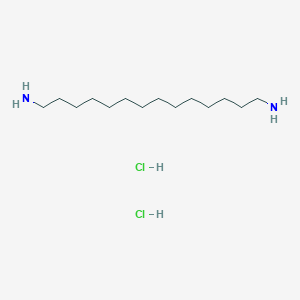
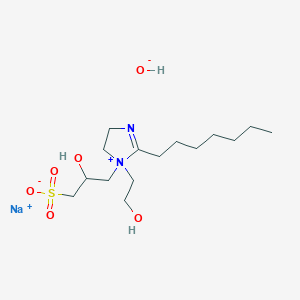

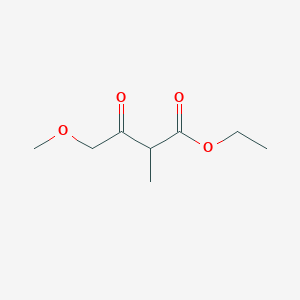
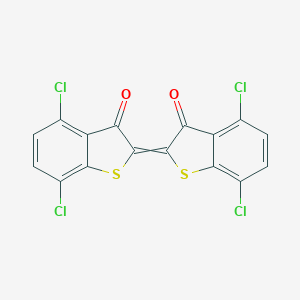
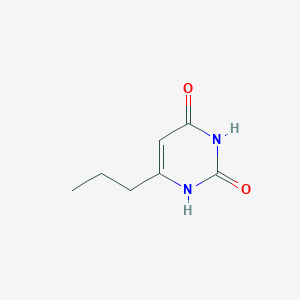
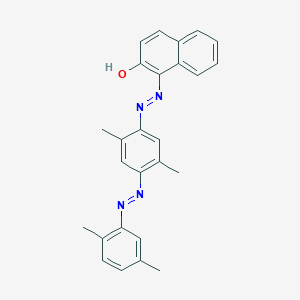
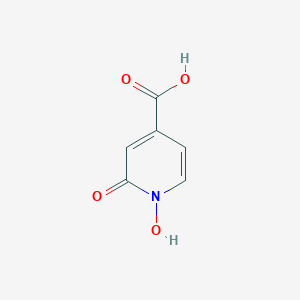
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

